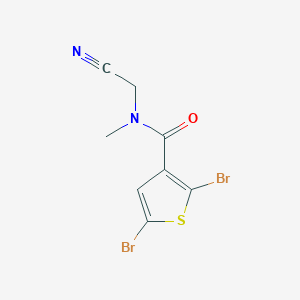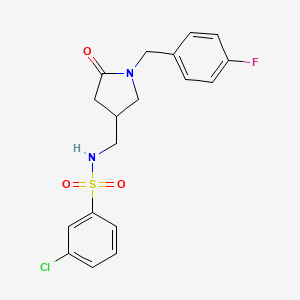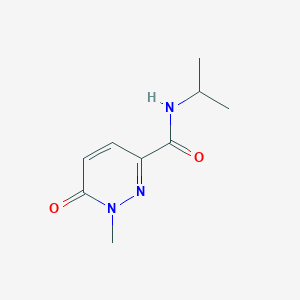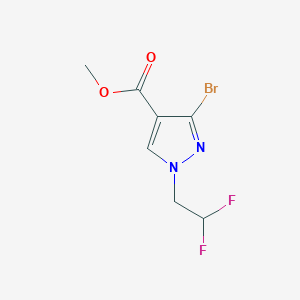
2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves direct acylation reactions and the use of specific reagents and catalysts. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives are synthesized from thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine without the need for additional catalysts . These methods suggest that the synthesis of "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide" could potentially involve similar reagents and conditions, such as the use of a cyano compound and a thiophene derivative as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is determined using single crystal X-ray diffraction . This technique could be applied to "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide" to elucidate its molecular geometry, bond lengths, and angles, as well as to confirm the presence of functional groups such as the bromo, cyano, and carboxamide moieties.
Chemical Reactions Analysis
The reactivity of similar compounds is explored through their interactions with various reagents. The benzamide derivatives mentioned in paper exhibit colorimetric sensing behavior towards fluoride anions, which is a chemical reaction based on a deprotonation-enhanced intramolecular charge transfer mechanism. This suggests that "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide" may also participate in specific chemical reactions that could be exploited for sensing or other applications, depending on the functional groups present in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using techniques such as UV-Vis absorption, NMR analyses, and elemental analysis . These methods can provide information on the solubility, stability, and electronic properties of "2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide". Additionally, the compound's reactivity with fluoride anions or other species could be studied to determine its potential applications in chemical sensing or pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Spectroscopic Properties : New thiourea derivatives, including compounds with bromophenyl substituents, have been synthesized and shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings demonstrate the potential of such derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Synthesis Techniques
Efficient Synthetic Pathways : Research on synthesizing cyanoaminothiophenes with active functional groups indicates the versatility of thiophene derivatives in chemical synthesis. The study outlines methods for obtaining 2-amino-3-cyano-4-N-arylcarbamoyl-5-methylthiophenes, showcasing the compound's utility in constructing complex molecules (Sharanina & Baranov, 1974).
Material Science and Polymer Research
Polymer and Material Applications : The preparation and properties of hyperbranched aromatic polyimides indicate the use of similar thiophene derivatives in creating materials with specific desired properties, such as solubility in common solvents and thermal stability. This research highlights the role of thiophene-based compounds in the development of advanced materials (Yamanaka, Jikei, & Kakimoto, 2000).
Medicinal Chemistry and Drug Development
Antitumour Agents and Labelled Compounds : The study on isotopically efficient syntheses of nitrothiophenecarboxamides showcases the application of thiophene derivatives in developing antitumor agents. This research underscores the importance of such compounds in medicinal chemistry for creating drugs with specific targeting abilities (Shinkwin & Threadgill, 1996).
Propriétés
IUPAC Name |
2,5-dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2OS/c1-12(3-2-11)8(13)5-4-6(9)14-7(5)10/h4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNVSGFEBRBRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(SC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-N-(cyanomethyl)-N-methylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)


![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)




![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)
![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)